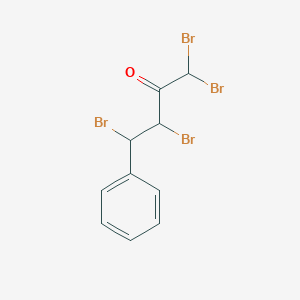![molecular formula C13H8N2S B13985264 5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine CAS No. 329026-00-8](/img/structure/B13985264.png)
5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is a complex heterocyclic compound that features a fused ring system incorporating thiazole and benzazocine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazole derivative is a classical approach . The reaction is often carried out using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Methano[1,3]thiazolo5,4-ibenzazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Applications De Recherche Scientifique
5,9-Methano[1,3]thiazolo5,4-ibenzazocine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the benzazocine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole ring system and are known for their high oxidative stability and charge carrier mobility.
Methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines: These compounds have a similar fused ring system and are studied for their antiradical activity.
Uniqueness
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is unique due to its specific ring fusion and the presence of both thiazole and benzazocine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
329026-00-8 |
|---|---|
Formule moléculaire |
C13H8N2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
7-thia-5,14-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-8-2-10(6-14-5-8)11-4-12-13(3-9(1)11)16-7-15-12/h1,3-7H,2H2 |
Clé InChI |
PTECYBAZNRIJJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=CC1=C3C=C4C(=CC3=C2)SC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


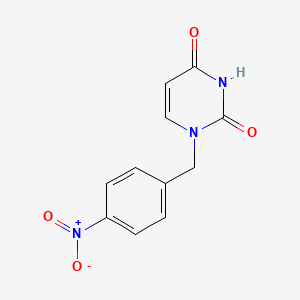
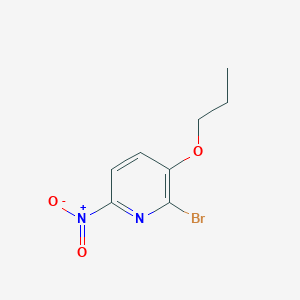
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)

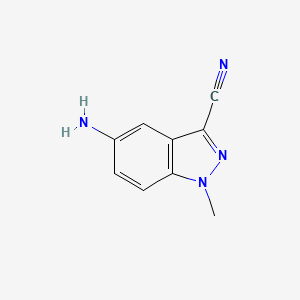
![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
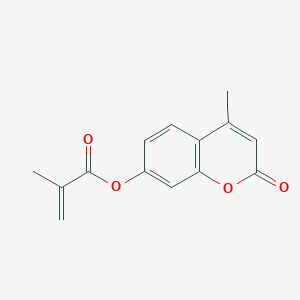
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)

